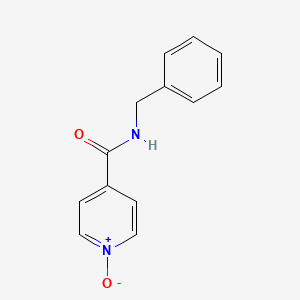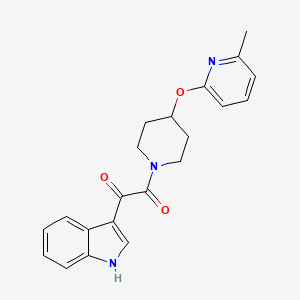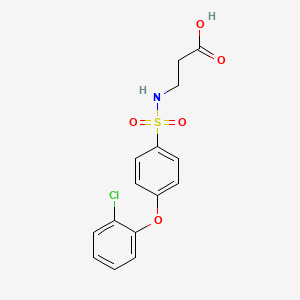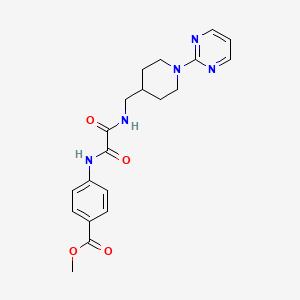
3-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide , often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C₁₉H₁₈F₃N₂O₃ . This compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but the most common method involves the following steps:
- Formation of the isoxazole ring : Starting from commercially available precursors, the isoxazole ring is constructed via cyclization reactions.
- Introduction of the trifluoromethyl group : The trifluoromethyl substituent is introduced using appropriate reagents.
- Amide formation : The final step involves the coupling of the isoxazole moiety with the phenyl-containing amine to form Compound X.
Molecular Structure Analysis
Compound X adopts a planar structure due to the presence of the isoxazole ring. The trifluoromethyl group enhances its lipophilicity, potentially affecting its pharmacokinetics. The hydroxyl group contributes to hydrogen bonding interactions.
Chemical Reactions Analysis
Compound X is relatively stable under ambient conditions. However, it can undergo reactions such as:
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
- Oxidation : The phenyl ring may undergo oxidation reactions.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 150°C .
- Solubility : It is moderately soluble in organic solvents (e.g., dichloromethane, ethanol) but sparingly soluble in water.
- Stability : Stable under dry conditions but sensitive to light and moisture.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Assess the compound’s environmental impact, especially considering its trifluoromethyl group.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate derivatives of Compound X to optimize its pharmacological properties.
- In Vivo Studies : Evaluate its efficacy and safety in animal models.
- Clinical Trials : If promising, initiate clinical trials to assess its therapeutic potential.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c1-10-14(11(2)25-22-10)7-8-16(24)21-9-15(23)12-3-5-13(6-4-12)17(18,19)20/h3-6,15,23H,7-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHALLRFDCNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)




![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)

![N-Cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2534658.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)

